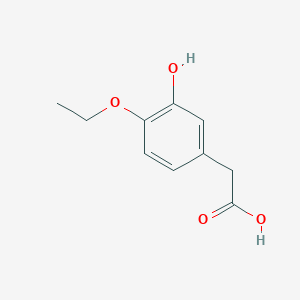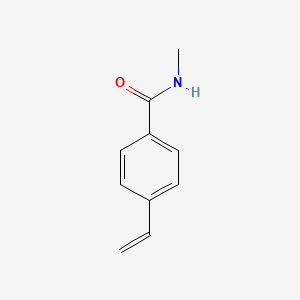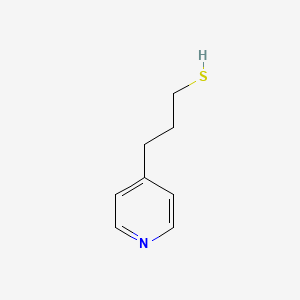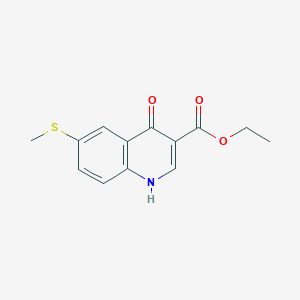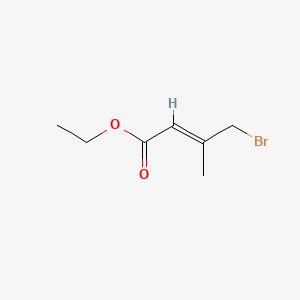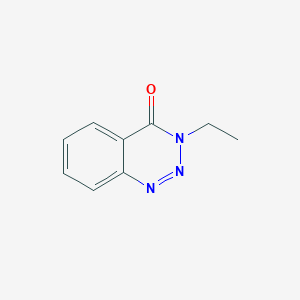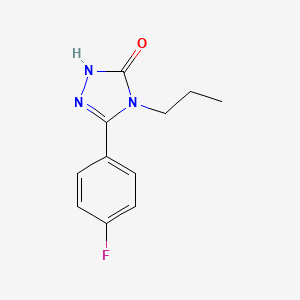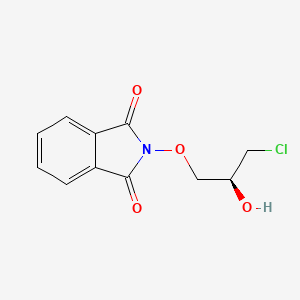![molecular formula C15H10Cl2F3NO2 B3041373 N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide CAS No. 286009-40-3](/img/structure/B3041373.png)
N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide
Übersicht
Beschreibung
“N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide” is a chemical compound with the molecular formula C15H10Cl2F3NO2 . It has a molecular weight of 364.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8F3NO2/c1-6(14)13-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure, featuring both trifluoromethoxy and chlorophenyl groups, makes it a candidate for creating novel therapeutic agents. These structural elements can enhance the pharmacokinetic properties of drugs, such as improving metabolic stability and bioavailability .
Antibacterial and Antifungal Agents
Research has indicated that compounds containing trifluoromethoxy groups exhibit significant antibacterial and antifungal activities. This compound, with its specific substitutions, has been studied for its effectiveness against various bacterial and fungal strains. It has shown promise in combating pathogens like Staphylococcus aureus and Candida albicans , making it a potential candidate for developing new antimicrobial agents .
Agricultural Chemicals
In the field of agriculture, this compound can be utilized in the development of pesticides and herbicides. The trifluoromethoxy group is known to enhance the efficacy of agrochemicals, providing better pest control and crop protection. Its application in this area could lead to more effective and environmentally friendly agricultural products .
Material Science
The unique properties of this compound make it useful in material science, particularly in the development of advanced materials. Its chemical stability and reactivity can be leveraged to create polymers and other materials with enhanced properties, such as increased durability and resistance to harsh environmental conditions .
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its potential to act as a lead compound in drug discovery. Its structural features allow for the exploration of new chemical spaces and the development of drugs with improved therapeutic profiles. Researchers are particularly interested in its potential applications in treating diseases like cancer and inflammatory conditions .
Chemical Synthesis
This compound is also valuable in the field of chemical synthesis. It can be used as a building block for synthesizing more complex molecules. Its unique functional groups provide versatility in chemical reactions, making it a useful intermediate in the synthesis of various organic compounds .
Environmental Science
In environmental science, this compound can be explored for its potential to degrade pollutants. Its chemical structure may allow it to participate in reactions that break down harmful substances in the environment, contributing to pollution control and remediation efforts .
Biological Research
Finally, this compound is of interest in biological research for studying its interactions with biological systems. Its unique chemical properties can help researchers understand how similar compounds interact with proteins, enzymes, and other biological molecules, providing insights that can lead to the development of new therapeutic strategies .
Recent advances in new trifluoromethoxylation reagents Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives
Eigenschaften
IUPAC Name |
2-chloro-2-(2-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO2/c16-12-4-2-1-3-11(12)13(17)14(22)21-9-5-7-10(8-6-9)23-15(18,19)20/h1-8,13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCNHLTYSRTTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O1-[(2-chloro-4-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3041290.png)
